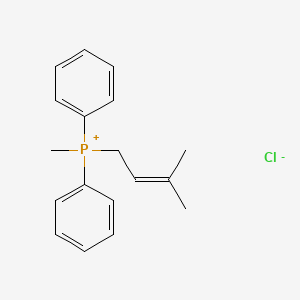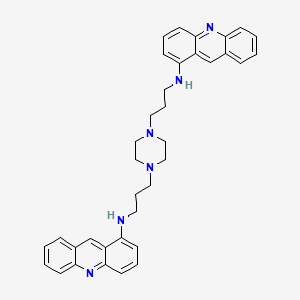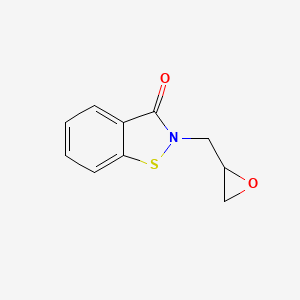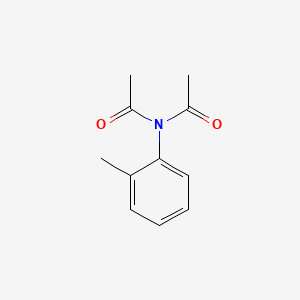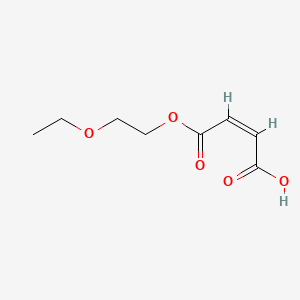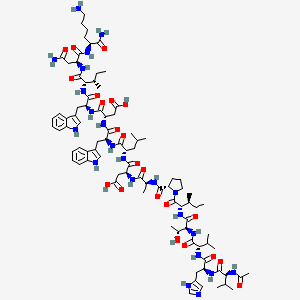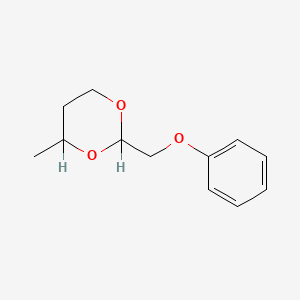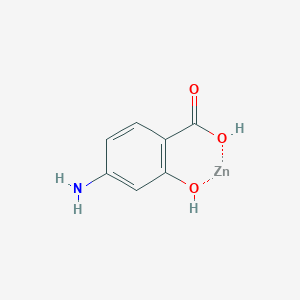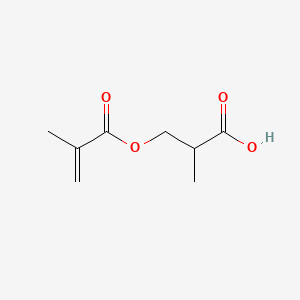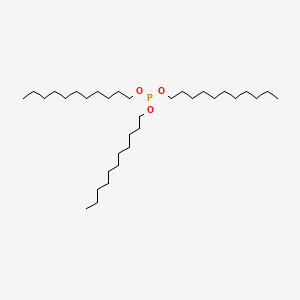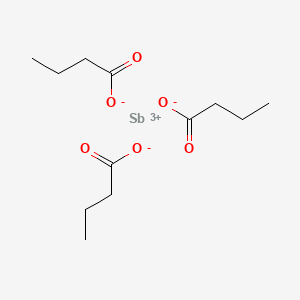
Butanoic acid, antimony(3+) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of butanoic acid, antimony(3+) salt typically involves the reaction of butanoic acid with antimony trioxide (Sb₂O₃) or antimony chloride (SbCl₃). The reaction is carried out in an aqueous medium, where the antimony compound is dissolved in water and then reacted with butanoic acid. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The resulting product is then purified through filtration and crystallization techniques to obtain the final compound .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, antimony(3+) salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form antimony pentoxide (Sb₂O₅) and butanoic acid derivatives.
Reduction: Reduction reactions can convert the antimony(3+) ion to antimony metal or lower oxidation states.
Substitution: The butanoic acid moiety can undergo substitution reactions with other organic or inorganic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like hydrogen gas (H₂). The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield antimony pentoxide and butanoic acid derivatives, while reduction reactions may produce antimony metal and butanoic acid .
Scientific Research Applications
Butanoic acid, antimony(3+) salt has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential antimicrobial properties and effects on biological systems.
Medicine: Explored for its potential use in pharmaceuticals and as a therapeutic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of butanoic acid, antimony(3+) salt involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific enzymes and proteins, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Butanoic acid: A short-chain fatty acid with similar chemical properties but without the antimony component.
Antimony trioxide: An antimony compound used in various industrial applications but lacking the butanoic acid moiety.
Antimony chloride: Another antimony compound with different chemical properties and applications.
Uniqueness
Butanoic acid, antimony(3+) salt is unique due to its combination of butanoic acid and antimony, resulting in distinct chemical and physical properties. This combination allows for specific applications in research and industry that are not possible with the individual components alone .
Properties
CAS No. |
53856-17-0 |
|---|---|
Molecular Formula |
C12H21O6Sb |
Molecular Weight |
383.05 g/mol |
IUPAC Name |
antimony(3+);butanoate |
InChI |
InChI=1S/3C4H8O2.Sb/c3*1-2-3-4(5)6;/h3*2-3H2,1H3,(H,5,6);/q;;;+3/p-3 |
InChI Key |
XQRVLQLHRAJWLU-UHFFFAOYSA-K |
Canonical SMILES |
CCCC(=O)[O-].CCCC(=O)[O-].CCCC(=O)[O-].[Sb+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


